molecular formula C8H10N2O3 B8553110 3,4-Diamino-2-methoxybenzoic acid

3,4-Diamino-2-methoxybenzoic acid

Cat. No.: B8553110
M. Wt: 182.18 g/mol
InChI Key: DLCPOTRAGFBXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diamino-2-methoxybenzoic acid is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzoic acid, characterized by the presence of two amino groups and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-2-methoxybenzoic acid typically involves the nitration of 2-methoxybenzoic acid followed by reduction. The nitration step introduces nitro groups at the desired positions on the benzene ring, which are then reduced to amino groups using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diamino-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-Diamino-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

3,4-Diamino-2-methoxybenzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

3,4-diamino-2-methoxybenzoic acid

InChI

InChI=1S/C8H10N2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

DLCPOTRAGFBXGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-methoxy-3,4-dinitrobenzoic acid (1.0 g) was dissolved in methanol (50 mL) and treated with 100 mg 10% palladium on carbon. The reaction mixture was purged with nitrogen and placed in an ice bath. Upon treatment with 5 mL formic acid, brisk effervescence was noticed which subsides upon further cooling. The reaction mixture was filtered through celite and concentrated to give a tan solid. (Decolorization occurs rapidly upon keeping) EIMS M+182, Exp. 182.
Name
2-methoxy-3,4-dinitrobenzoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

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